![molecular formula C14H10FN3OS B4793591 2-[(3-cyano-2-pyridinyl)thio]-N-(4-fluorophenyl)acetamide CAS No. 915924-50-4](/img/structure/B4793591.png)
2-[(3-cyano-2-pyridinyl)thio]-N-(4-fluorophenyl)acetamide
Overview
Description
Synthesis Analysis
Synthesis of structurally similar compounds typically involves the use of primary compounds such as cyano and fluorophenol derivatives. For instance, novel acetamides have been synthesized using 3-fluoro-4-cyanophenol as primary compounds, which is indicative of the methods that might be employed for synthesizing the compound (Yang Man-li, 2008).
Molecular Structure Analysis
The structure of related compounds is usually confirmed through elemental analysis, IR, 1H NMR, indicating that similar analytical techniques would be relevant for "2-[(3-cyano-2-pyridinyl)thio]-N-(4-fluorophenyl)acetamide." Structural elucidation methods such as NMR spectroscopy and X-ray diffraction analysis provide insights into the molecular geometry and electronic structure, critical for understanding the molecule's reactivity and interaction with biological targets (Z. Ping, 2007).
Chemical Reactions and Properties
The reactivity of such compounds typically involves interactions with various chemical reagents leading to the synthesis of heterocyclic derivatives, highlighting the compound's utility in synthesizing a diverse array of products. For example, cyanothioacetamide has been utilized to generate thioxo-dihydropyridines and thienopyridines, showcasing the potential chemical reactions "2-[(3-cyano-2-pyridinyl)thio]-N-(4-fluorophenyl)acetamide" could undergo (M. A. Elneairy et al., 2000).
Physical Properties Analysis
While specific data on "2-[(3-cyano-2-pyridinyl)thio]-N-(4-fluorophenyl)acetamide" is not provided, related compounds' physical properties such as solubility, melting point, and crystalline structure have been extensively studied through methods like X-ray diffraction. These properties are crucial for determining the compound's suitability in various applications, including pharmaceutical formulations (G. Sharma et al., 2018).
Chemical Properties Analysis
The chemical properties of acetamide derivatives, including reactivity patterns and stability, are significant for their applications in chemical synthesis and drug design. For example, modifications of the acetamide group have been explored for enhancing the biological activity and reducing toxicity of certain compounds, indicating a similar potential for modification and application in the compound of interest (Xiao-meng Wang et al., 2015).
Mechanism of Action
Target of Action
It is known that similar pyridine and thienopyridine derivatives have been tested as antimicrobial agents .
Mode of Action
It is synthesized from a precursor, pyridinethione, which is obtained from the reaction of a chalcone with 2-cyanothioacetamide .
Biochemical Pathways
albicans .
properties
IUPAC Name |
2-(3-cyanopyridin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3OS/c15-11-3-5-12(6-4-11)18-13(19)9-20-14-10(8-16)2-1-7-17-14/h1-7H,9H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYDJJSXMYQQED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SCC(=O)NC2=CC=C(C=C2)F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601198090 | |
Record name | 2-[(3-Cyano-2-pyridinyl)thio]-N-(4-fluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601198090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Cyano-2-pyridinyl)thio]-N-(4-fluorophenyl)acetamide | |
CAS RN |
915924-50-4 | |
Record name | 2-[(3-Cyano-2-pyridinyl)thio]-N-(4-fluorophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915924-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(3-Cyano-2-pyridinyl)thio]-N-(4-fluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601198090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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